Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate
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Overview
Description
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxy group, which is often used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate typically involves the reaction of methyl 2-aminoacetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like tetrahydrofuran (THF) or dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and reactors also enhances the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: The compound is employed in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate involves its interaction with various molecular targets. The tert-butoxy group acts as a protecting group, preventing unwanted reactions at specific sites of the molecule. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also participate in esterification and amidation reactions, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-2-phenylacetate
- Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
Uniqueness
Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate is unique due to its specific structure, which includes a tert-butoxy group that provides stability and selectivity in reactions. This makes it particularly useful in the synthesis of complex organic molecules, where precise control over reaction conditions is required.
Properties
IUPAC Name |
methyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQKHAFKMOYWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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